![molecular formula C6H3Br2FO B1304671 2,4-Dibromo-6-fluorophenol CAS No. 576-86-3](/img/structure/B1304671.png)
2,4-Dibromo-6-fluorophenol
Overview
Description
2,4-Dibromo-6-fluorophenol: is an organic compound with the molecular formula C6H3Br2FO and a molecular weight of 269.89 g/mol . This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a phenol ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-fluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-6-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Scientific Research Applications
Medicinal Chemistry
2,4-Dibromo-6-fluorophenol has been explored for its potential therapeutic applications due to its ability to modulate biological pathways. Research indicates that it may serve as a precursor or intermediate in the synthesis of bioactive compounds, particularly those targeting specific enzymes or receptors involved in disease processes.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of various halogenated phenols, including this compound. The results demonstrated significant inhibitory effects against a range of bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .
Material Science
In material science, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical properties allow for the enhancement of material performance, particularly in terms of thermal stability and chemical resistance.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can improve their mechanical properties and thermal stability. This application is particularly relevant in the production of high-performance materials for industrial applications .
Environmental Research
The compound's environmental impact and degradation pathways have also been studied. As a brominated compound, it is important to assess its behavior in various environmental conditions to understand its persistence and potential ecological risks.
Case Study: Environmental Fate Studies
Studies on the degradation of brominated phenols indicate that this compound undergoes transformation under UV irradiation and microbial action, leading to less harmful byproducts. This research is crucial for evaluating the environmental safety of using such compounds in industrial applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-fluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance its reactivity and binding affinity to these targets. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
2,6-Dibromo-4-fluorophenol: Similar in structure but with different bromine and fluorine positions.
2,4-Dibromophenol: Lacks the fluorine atom, affecting its reactivity and applications.
4-Bromo-2-fluorophenol: Contains only one bromine atom, leading to different chemical properties.
Uniqueness: 2,4-Dibromo-6-fluorophenol is unique due to the specific positioning of its bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in specialized applications where precise molecular interactions are required .
Biological Activity
2,4-Dibromo-6-fluorophenol (DBFP) is an organic compound with the molecular formula CHBrFO and a molecular weight of 269.89 g/mol. This compound is notable for its unique structure, which includes two bromine atoms and one fluorine atom attached to a phenolic ring. Its synthesis typically involves the bromination and fluorination of phenol derivatives, often utilizing N-bromosuccinimide (NBS) as a brominating agent in controlled conditions to ensure selectivity at the 2 and 4 positions of the aromatic ring.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The presence of bromine and fluorine enhances its reactivity and binding affinity, allowing it to modulate biochemical pathways effectively. Research indicates that this compound can act as an inhibitor or activator depending on the specific target within biological systems .
Enzyme Interactions
DBFP has been studied for its interactions with several enzymes, particularly those involved in metabolic pathways. For example, it has been shown to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification processes in organisms. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making DBFP a compound of interest in pharmacological studies.
Toxicological Profile
The toxicological effects of DBFP have been evaluated in various studies. It has been reported to exhibit cytotoxicity in certain cell lines, indicating potential risks associated with exposure. The compound's risk assessment includes evaluating its reference doses (RfD) for oral and inhalation exposure, which are critical for understanding its safety profile in environmental and occupational settings .
Case Studies
Several case studies have highlighted the biological implications of DBFP:
- Cytotoxicity in Cancer Research : A study demonstrated that DBFP could induce apoptosis in cancer cell lines through oxidative stress mechanisms. This finding suggests potential applications in cancer therapeutics where selective toxicity to tumor cells is desired.
- Environmental Impact Assessment : In environmental health assessments, DBFP was identified as a contaminant of concern due to its persistence and bioaccumulation potential in aquatic ecosystems. Studies showed that exposure to contaminated water sources could lead to significant health risks for local populations relying on these resources .
- Pharmacological Studies : Research involving animal models indicated that DBFP could alter metabolic rates when administered alongside common pharmaceuticals, necessitating further investigation into its role as a modulator of drug metabolism .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
2,6-Dibromo-4-fluorophenol | Similar bromine and fluorine positions | Moderate enzyme inhibition; less cytotoxicity |
2,4-Dibromophenol | Lacks fluorine atom | Higher cytotoxicity; more reactive |
4-Bromo-2-fluorophenol | One bromine atom | Lower enzyme interaction; different metabolic effects |
This table illustrates how variations in halogen positioning can significantly influence biological activity and reactivity profiles.
Properties
IUPAC Name |
2,4-dibromo-6-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDJZAUITWTZAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378812 | |
Record name | 2,4-dibromo-6-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
576-86-3 | |
Record name | 2,4-Dibromo-6-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=576-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dibromo-6-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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